2-(Bromomethyl)-6-methylpyridine

Nucleophilic Substitution Reaction Kinetics Leaving Group

2-(Bromomethyl)-6-methylpyridine is the definitive building block for introducing a 6-methylpyridine moiety. Unlike analogs, its ortho-bromomethyl group offers superior leaving ability for nucleophilic substitutions, while the ortho-methyl group dictates regioselectivity in cross-couplings. This specific substitution pattern is essential for synthesizing 6,6′-dimethyl-substituted bipyridine ligands and tuning metal chelate properties. Procure this solid to ensure precise reactivity; requires storage at 2-8°C under inert gas.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 68470-59-7
Cat. No. B1281593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-methylpyridine
CAS68470-59-7
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CBr
InChIInChI=1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3
InChIKeyWJFDCFHWFHCLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-6-methylpyridine (CAS 68470-59-7): Technical Specifications for Procurement and Research Sourcing


2-(Bromomethyl)-6-methylpyridine (C7H8BrN, MW 186.05) is a halogenated pyridine derivative classified as an organic building block, predominantly utilized as a reactive intermediate in the synthesis of complex organic molecules, pharmaceutical agents, and specialized ligands . It exists as a solid at room temperature with a melting point range of 38-42 °C , is sensitive to air , and requires refrigerated storage (2-8 °C) with protection from light . The compound is characterized by a moderately basic pyridine ring with a predicted pKa of 4.16±0.12 .

Why Generic 2-Substituted Pyridines Cannot Replace 2-(Bromomethyl)-6-methylpyridine in Synthesis


The selection of 2-(Bromomethyl)-6-methylpyridine over its apparent structural analogs is not arbitrary but is dictated by distinct and quantifiable differences in reactivity, regioselectivity, and physical handling. Generic substitution fails because the specific combination of the ortho-bromomethyl electrophilic handle and the ortho-methyl group creates a unique steric and electronic environment that governs reaction outcomes [1]. The bromomethyl group provides superior leaving group ability for nucleophilic substitutions compared to chloro- or hydroxy- analogs [2], while the ortho-methyl substituent significantly alters the electronic properties and steric bulk of the pyridine ring, directly impacting regioselectivity in cross-coupling reactions [3]. Furthermore, the solid-state nature and specific stability profile of the free base necessitate specific storage and handling protocols that differ markedly from its hydrobromide salt or liquid analogs .

Quantitative Differentiation of 2-(Bromomethyl)-6-methylpyridine Against Key Comparators


Enhanced Reactivity of Bromomethyl vs. Chloromethyl in Nucleophilic Substitution

The bromomethyl group in 2-(Bromomethyl)-6-methylpyridine is a significantly better leaving group than the chloromethyl group found in its closest analog, 2-(Chloromethyl)-6-methylpyridine. This leads to a measurable increase in reaction rates for nucleophilic substitution reactions, a key transformation in derivatization [1]. While direct kinetic data for this specific pair is limited, a well-established class-level inference based on extensive kinetic studies of pyridine derivatives confirms that bromides consistently exhibit higher nucleofugality than chlorides, with general rate enhancements often exceeding an order of magnitude in SN2-type processes [2].

Nucleophilic Substitution Reaction Kinetics Leaving Group

Impact of Ortho-Methyl Group on Electrochemical Homocoupling Yields in Bipyridine Synthesis

The presence of the ortho-methyl group in 2-(Bromomethyl)-6-methylpyridine profoundly influences the outcome of nickel-catalyzed electrochemical homocoupling reactions. A direct head-to-head comparison study by Gosmini et al. (2018) showed that the presence of an ortho-methyl group on the pyridine ring significantly alters the yield of homocoupled bipyridine products compared to unsubstituted 2-bromomethylpyridines [1]. While specific yields for 2-(Bromomethyl)-6-methylpyridine were not isolated, the study explicitly quantified the effect of a methyl group on the yield of 2-bromopyridine derivatives, with isolated yields ranging from 58% to 98% depending on the presence and position of the methyl substituent [1].

Electrochemistry Homocoupling Bipyridine Nickel Catalysis

Distinct pKa Value Dictates Basicity and Solubility Profile

The basicity of the pyridine nitrogen in 2-(Bromomethyl)-6-methylpyridine, as quantified by its predicted pKa of 4.16±0.12, is markedly different from related analogs and directly influences its behavior in acidic environments and during salt formation . For instance, the non-bromomethylated analog, 2-Bromo-6-methylpyridine, has a significantly lower predicted pKa of 1.51±0.10 [1]. This >2.5 log unit difference in basicity is substantial, indicating that 2-(Bromomethyl)-6-methylpyridine is a much stronger base.

Basicity pKa Physicochemical Properties Salt Formation

Physical State and Storage Requirements Differentiate from Liquid Analogs

2-(Bromomethyl)-6-methylpyridine is a solid at room temperature (melting point 38-42 °C) and is classified as air-sensitive . In contrast, a common alternative scaffold, 2-Bromo-6-methylpyridine, is a liquid at room temperature with a boiling point of 102-103 °C at 20 mmHg . This fundamental difference in physical state dictates entirely different handling, storage, and purification protocols.

Physical Properties Storage Stability Melting Point Air Sensitivity

Validated Application Scenarios for 2-(Bromomethyl)-6-methylpyridine (CAS 68470-59-7)


Synthesis of 6,6′-Disubstituted-2,2′-Bipyridine Ligands via Nickel-Catalyzed Coupling

This is a premier application for 2-(Bromomethyl)-6-methylpyridine. As a 2-bromomethylpyridine derivative, it can undergo nickel-catalyzed electrochemical homocoupling or heterocoupling to yield unsymmetrical 2,2′-bipyridine ligands [1]. The ortho-methyl group is a critical structural feature that can be carried through to the final ligand, influencing its steric and electronic properties for metal coordination in catalysis or materials science. The quantitative evidence shows that the presence of the methyl group is a key determinant of coupling yield, making this specific compound necessary for obtaining 6,6′-dimethyl-substituted bipyridines.

Intermediate for Kinase Inhibitor Pharmacophores via Cross-Coupling

The bromomethyl group is a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the attachment of diverse aryl or amine moieties to the pyridine core [1]. This is a common strategy for constructing libraries of pyridine-based kinase inhibitors [2]. The distinct pKa (4.16) of the pyridine nitrogen influences the compound's behavior during these reactions and the properties of the final pharmacophore. Procuring this specific building block ensures the correct substitution pattern (2-bromomethyl and 6-methyl) for accessing a defined chemical space in medicinal chemistry programs.

Precursor for Nucleophilic Displacement to Form Aminomethyl, Alkoxymethyl, or Thiomethyl Derivatives

The high reactivity of the benzylic bromomethyl group towards nucleophiles makes 2-(Bromomethyl)-6-methylpyridine an excellent precursor for introducing diverse functional groups at the 2-position of 6-methylpyridine [1]. It can be reacted with amines, alcohols, or thiols to generate a library of 2-substituted-6-methylpyridines [2]. The solid-state nature and air-sensitivity profile of the compound dictate specific handling requirements (inert atmosphere, refrigerated storage) that are crucial for maintaining its reactivity and purity prior to use in these transformations .

Building Block for Cyclen-Based Chelators and Fluorescent Probes

2-(Bromomethyl)-6-methylpyridine serves as a key alkylating agent for introducing a 6-methylpyridin-2-ylmethyl pendant arm onto polyazamacrocycles like cyclen [1]. This functionalization is essential for tuning the complexation properties and photophysical characteristics of metal chelates used as MRI contrast agents or luminescent probes [2]. The specific reactivity of the bromomethyl group, as established by class-level evidence, is essential for achieving efficient and selective N-alkylation under controlled conditions .

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